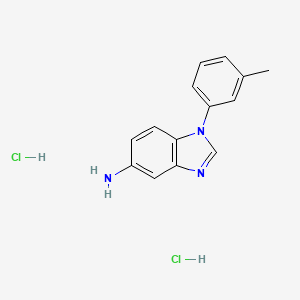

1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride

Description

Properties

IUPAC Name |

1-(3-methylphenyl)benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.2ClH/c1-10-3-2-4-12(7-10)17-9-16-13-8-11(15)5-6-14(13)17;;/h2-9H,15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRANZHYGRFBWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride typically involves the cyclization of o-phenylenediamine with 3-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring. The final product is obtained as a dihydrochloride salt to enhance its solubility and stability.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can modify the benzimidazole ring or the substituents attached to it.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzimidazole core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups to the benzimidazole ring.

Scientific Research Applications

1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name : 1-(3-Methylphenyl)-1H-benzimidazol-5-amine dihydrochloride

- CAS Registry Number : 887407-37-6

- Molecular Formula : C₁₄H₁₃N₃·2HCl (free base: C₁₄H₁₃N₃)

- SMILES Notation: n2c1cc(ccc1n(c2)c3cc(ccc3)C)N

- Synonyms: Includes AG275362, AO-080/43378219, and STK520627 .

Structural Features :

The compound consists of a benzimidazole core substituted with a 3-methylphenyl group at the 1-position and an amine group at the 5-position. The dihydrochloride salt enhances solubility and stability for research applications .

Applications: Primarily used in pharmaceutical research, particularly in studies targeting parasitic infections due to its structural similarity to anthelmintic agents .

Structural and Functional Analogues

The compound belongs to the phenylbenzimidazole family, characterized by a benzimidazole ring with aryl substituents. Below is a comparative analysis with key analogues:

Table 1: Key Structural and Functional Comparisons

Key Research Findings

Anthelmintic Potential: The target compound and ZINC13411589 were identified computationally as inhibitors of Necator americanus glutathione S-transferase, a target for parasitic infections . Unlike Niclosamide analogs, the target lacks a nitro group, which may reduce toxicity but also limit broad-spectrum activity .

Impact of Substituents: Halogenation: Fluorinated derivatives (e.g., [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride) show enhanced binding affinity in enzyme inhibition assays due to electronegativity .

Synthesis and Stability :

- The target compound’s synthesis involves nucleophilic substitution and cyclization, similar to methods for 1-methyl-5-nitrobenzimidazole derivatives .

- Dihydrochloride salts (e.g., target compound) exhibit better crystallinity and stability than free bases, as evidenced by SHELXL refinement data in crystallographic studies .

Challenges and Limitations

Biological Activity

1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride, a derivative of benzimidazole, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their therapeutic potential in various fields, including oncology, antimicrobial therapy, and anti-inflammatory treatments. This article aims to summarize the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

The molecular structure of this compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C14H13N3·2HCl

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(3-methylphenyl)-1H-benzimidazol-5-amine have shown promising results against various cancer cell lines. A comprehensive review highlighted that benzimidazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(3-methylphenyl)-1H-benzimidazol-5-amine | HeLa | 15 |

| 1-(4-fluorophenyl)-1H-benzimidazol-5-amine | MCF-7 | 10 |

| 2-(4-methoxyphenyl)-1H-benzimidazol-5-amine | A549 | 12 |

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various pathogens. Research indicates that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some common strains are as follows:

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

In a study, derivatives similar to this compound were evaluated for their antibacterial properties using the broth microdilution method, showing effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Benzimidazole derivatives have also been explored for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways. The mechanism often involves the modulation of NF-kB signaling pathways, leading to reduced inflammation .

Case Studies

A notable case study investigated the therapeutic potential of a benzimidazole derivative in a murine model of inflammation. The study demonstrated that administration of the compound significantly reduced paw edema compared to controls, suggesting its efficacy as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride?

- Methodological Answer : The compound is synthesized via cyclocondensation of o-phenylenediamine with m-toluic acid in polyphosphoric acid (PPA) under reflux, followed by dihydrochloride salt formation using HCl. Key steps include controlling temperature (120–140°C) and reaction time (4–6 hours) to minimize by-products like amides. Post-synthesis, purification via recrystallization in ethanol/water mixtures ensures ≥95% purity .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Acquire ¹H and ¹³C NMR spectra in DMSO-d₆ to confirm benzimidazole ring formation (e.g., aromatic protons at δ 7.2–8.1 ppm) and amine proton shifts (δ 5.8–6.2 ppm).

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks ([M+H]⁺ at m/z 238.1 for the free base; [M+2HCl]⁻ at m/z 311.0 for the dihydrochloride).

- X-ray Crystallography : Employ SHELX software for structure refinement. Data from related benzimidazoles (e.g., CCDC 1013218) suggest monoclinic symmetry with hydrogen-bonded chloride ions .

Q. What are the critical physicochemical properties affecting experimental design?

- Methodological Answer : The dihydrochloride salt improves aqueous solubility (≥50 mg/mL in PBS at pH 7.4) but reduces stability in basic conditions. Storage at −20°C in amber vials under nitrogen prevents degradation. LogP (free base: ~2.3) predicts moderate membrane permeability, necessitating solubility enhancers (e.g., DMSO) for cellular assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data?

- Methodological Answer :

- Bioavailability Analysis : Perform pharmacokinetic studies (e.g., LC-MS/MS) to assess plasma concentration-time profiles. Low oral bioavailability may explain reduced in vivo efficacy.

- Metabolite Screening : Use hepatic microsomal assays to identify phase I/II metabolites. For example, N-demethylation or glucuronidation could deactivate the compound .

- Formulation Optimization : Test lipid-based nanoformulations to enhance absorption and bypass first-pass metabolism .

Q. What computational strategies predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with ATP-binding sites of kinases (e.g., EGFR PDB: 1M17). The benzimidazole core may act as a hinge-binding motif, while the 3-methylphenyl group occupies hydrophobic pockets.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The dihydrochloride’s electron-withdrawing effect may enhance electrophilic interactions .

Q. How to address conflicting spectral data during structural validation?

- Methodological Answer :

- Dynamic NMR : Resolve tautomerism (e.g., benzimidazole NH proton exchange) by varying temperature (25–80°C) in DMSO-d₆.

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm dihydrochloride protonation sites .

- Alternative Characterization : Cross-validate with X-ray powder diffraction (XRPD) if single crystals are unavailable .

Q. What mechanistic insights guide SAR studies for this compound?

- Methodological Answer :

- Substitution Analysis : Replace the 3-methylphenyl group with electron-deficient (e.g., 3-CF₃) or bulky (e.g., 3-tert-butyl) moieties to assess steric/electronic effects on kinase inhibition.

- Protonation State : Use pH-dependent UV-Vis spectroscopy to determine pKa values (amine groups: ~8.5–9.0). The dihydrochloride form stabilizes cationic species critical for ionic interactions .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal. Refer to SDS guidelines (e.g., Cayman Chemical’s protocols for related benzimidazoles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.